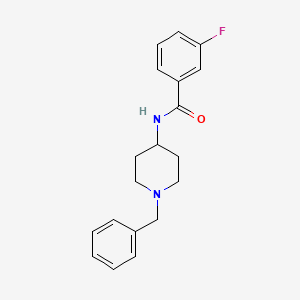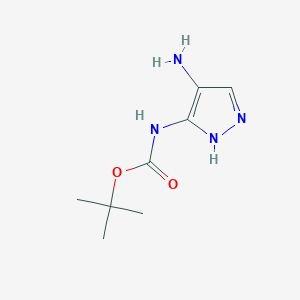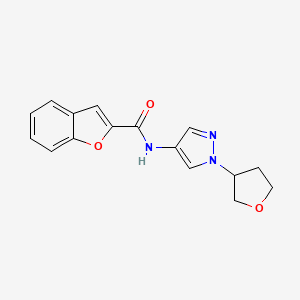
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide, commonly known as THF-PF-2, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase B (Akt) signaling pathway, which plays a crucial role in cell survival, proliferation, and metabolism.
Wissenschaftliche Forschungsanwendungen
THF-PF-2 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway is frequently dysregulated in cancer cells, leading to increased cell survival and resistance to chemotherapy. THF-PF-2 has been shown to inhibit the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide pathway, leading to increased cell death and decreased tumor growth in preclinical models of cancer.
Wirkmechanismus
THF-PF-2 exerts its effects through the inhibition of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is a serine/threonine protein kinase that plays a crucial role in promoting cell survival, proliferation, and metabolism. N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide is activated by phosphorylation, which is mediated by upstream kinases such as phosphatidylinositol 3-kinase (PI3K). Once activated, N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide phosphorylates a variety of downstream targets, including proteins involved in cell cycle regulation, apoptosis, and metabolism. THF-PF-2 inhibits N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide.
Biochemical and Physiological Effects:
THF-PF-2 has been shown to have potent anticancer effects in preclinical models of cancer. In vitro studies have demonstrated that THF-PF-2 inhibits the growth and proliferation of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have shown that THF-PF-2 inhibits tumor growth and metastasis in various mouse models of cancer. THF-PF-2 has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of THF-PF-2 is its specificity for the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Unlike other kinase inhibitors, THF-PF-2 does not inhibit other kinases that may be involved in cell survival and proliferation. This specificity makes THF-PF-2 a valuable tool for studying the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway in vitro and in vivo. However, one limitation of THF-PF-2 is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and may require the use of solvents or other delivery methods.
Zukünftige Richtungen
Future research on THF-PF-2 will likely focus on several areas. First, further studies will be needed to elucidate the precise mechanism of action of THF-PF-2 and its effects on downstream targets of the N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide signaling pathway. Second, studies will be needed to determine the optimal dosing and delivery methods for THF-PF-2 in vivo. Third, additional preclinical studies will be needed to determine the efficacy of THF-PF-2 in various types of cancer and to identify potential synergistic effects with other anticancer therapies. Finally, clinical trials will be needed to determine the safety and efficacy of THF-PF-2 in humans and to identify potential biomarkers of response to therapy.
Synthesemethoden
The synthesis of THF-PF-2 involves several steps, starting from the commercially available 2-bromobenzofuran. The first step involves the reaction of 2-bromobenzofuran with sodium hydride in dimethylformamide to form the corresponding carbanion, which is then reacted with 1-(tetrahydrofuran-3-yl)-1H-pyrazole-4-carboxylic acid to form the desired product. The final step involves the coupling of the carboxylic acid group of THF-PF-2 with an amine group to form the carboxamide.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(15-7-11-3-1-2-4-14(11)22-15)18-12-8-17-19(9-12)13-5-6-21-10-13/h1-4,7-9,13H,5-6,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMIXVVVORPZTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

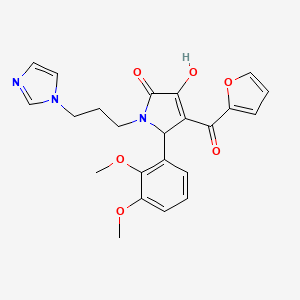
![4-Chloro-2-{[(2-chloro-5-nitrophenyl)amino]methyl}phenol](/img/structure/B2948812.png)
![4-Cyclopropyl-N-[(4-fluorophenyl)methyl]-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-2-amine](/img/structure/B2948813.png)
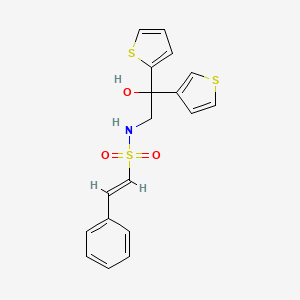
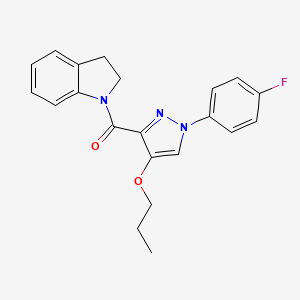
![N1-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2948816.png)
![5-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2948817.png)

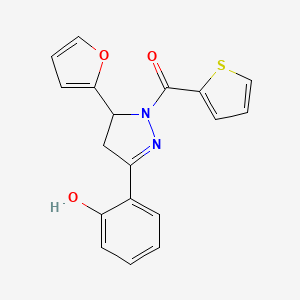
![N-[1-(2,6-Difluorophenyl)-5-oxopyrrolidin-3-yl]oxirane-2-carboxamide](/img/structure/B2948825.png)
![2-{4-chloro[(4-chlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2948826.png)
